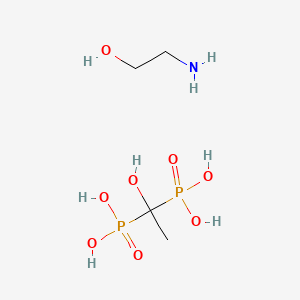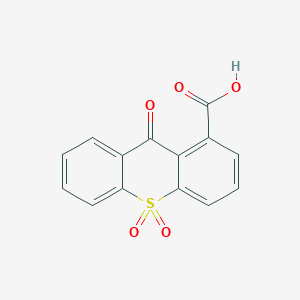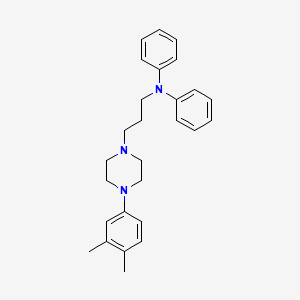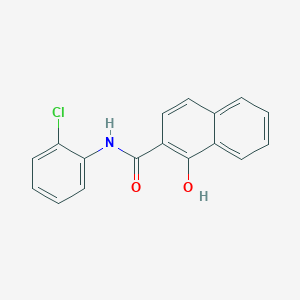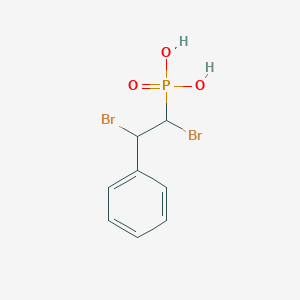
(1,2-Dibromo-2-phenylethyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2-Dibromo-2-phenylethyl)phosphonic acid is an organophosphorus compound characterized by the presence of both bromine and phenyl groups attached to an ethyl backbone, which is further bonded to a phosphonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Dibromo-2-phenylethyl)phosphonic acid typically involves the bromination of a precursor compound, such as 1,2-diphenylethene (stilbene), followed by the introduction of the phosphonic acid group. One common method involves the addition of bromine to the double bond of stilbene, forming 1,2-dibromo-1,2-diphenylethane. This intermediate can then be reacted with a phosphite reagent under suitable conditions to yield the desired phosphonic acid .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions: (1,2-Dibromo-2-phenylethyl)phosphonic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the phosphorus atom.
Hydrolysis: The phosphonic acid group can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols, for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, for oxidation reactions.
Reducing Agents: Such as sodium borohydride, for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce phosphonic acid derivatives with higher oxidation states.
Scientific Research Applications
(1,2-Dibromo-2-phenylethyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism by which (1,2-Dibromo-2-phenylethyl)phosphonic acid exerts its effects involves the interaction of the phosphonic acid group with target molecules. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways. The bromine atoms may also play a role in the compound’s reactivity, facilitating the formation of covalent bonds with biological targets .
Comparison with Similar Compounds
(1,2-Dibromo-2-phenylethane): Lacks the phosphonic acid group, making it less versatile in terms of chemical reactivity.
Phenylphosphonic Acid: Contains a phosphonic acid group but lacks the bromine atoms, resulting in different reactivity and applications.
Dibromomethane: A simpler brominated compound with different chemical properties and uses.
Uniqueness: The presence of the phenyl group further enhances its stability and versatility in various chemical reactions .
Properties
CAS No. |
51824-88-5 |
|---|---|
Molecular Formula |
C8H9Br2O3P |
Molecular Weight |
343.94 g/mol |
IUPAC Name |
(1,2-dibromo-2-phenylethyl)phosphonic acid |
InChI |
InChI=1S/C8H9Br2O3P/c9-7(8(10)14(11,12)13)6-4-2-1-3-5-6/h1-5,7-8H,(H2,11,12,13) |
InChI Key |
SOLXFYOUVHOBCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(P(=O)(O)O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


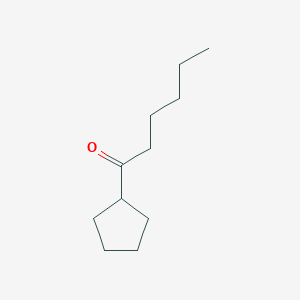
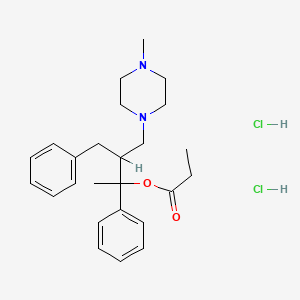
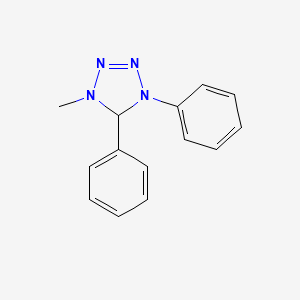

methanone](/img/structure/B14652672.png)
![4,4'-Methylenebis[2,6-bis(2-methylpropyl)phenol]](/img/structure/B14652675.png)
![Methyl [3-oxo-5-(propan-2-yl)cyclohex-1-en-1-yl]acetate](/img/structure/B14652680.png)

